3-(4-Chlorophenyl)-2-(3,5-dimethylphenoxy)quinoline
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-(3,5-dimethylphenoxy)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO/c1-15-11-16(2)13-20(12-15)26-23-21(17-7-9-19(24)10-8-17)14-18-5-3-4-6-22(18)25-23/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISHMBFTUKYQIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=NC3=CC=CC=C3C=C2C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-(3,5-dimethylphenoxy)quinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Substitution Reactions: The introduction of the 4-chlorophenyl group and the 3,5-dimethylphenoxy group can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-2-(3,5-dimethylphenoxy)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMSO or potassium tert-butoxide in DMF.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives, depending on the nature of the substituents introduced.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of quinoline derivatives, including 3-(4-Chlorophenyl)-2-(3,5-dimethylphenoxy)quinoline , typically involves multi-step processes that can include cycloaddition reactions and microwave-assisted methods to enhance yield and purity. For instance, quinoline derivatives have been synthesized through a combination of traditional organic synthesis techniques and modern methodologies such as microwave irradiation, which significantly improves reaction times and product yields .
Anticancer Properties
Quinoline derivatives are known for their diverse biological activities, including anticancer properties. Research indicates that compounds related to This compound exhibit significant inhibitory effects against various cancer cell lines. For example, studies have shown that quinoline compounds can inhibit the proliferation of cancer cells by targeting specific proteins involved in cell cycle regulation and apoptosis .
- Case Study : A derivative with a similar structure demonstrated a potent inhibitory effect on Mcl-1, an anti-apoptotic protein overexpressed in many cancers. This compound showed a binding affinity improvement over previous analogs, indicating its potential as a lead compound for developing new anticancer therapies .
Antiviral Activity
Another area of interest is the antiviral activity against HIV-1 reverse transcriptase. Quinoline derivatives have been synthesized and tested for their ability to inhibit this enzyme, which is crucial for viral replication. The initial findings suggest that certain modifications in the quinoline structure can enhance antiviral efficacy .
Antimicrobial Activity
The antimicrobial properties of quinoline derivatives have been extensively studied. Compounds like This compound have shown moderate antibacterial activity against various pathogens. The mechanism often involves interference with bacterial DNA synthesis or function .
- Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound Name | Target Pathogen | Activity Level |
|---|---|---|
| Compound A | E. coli | Moderate |
| Compound B | S. aureus | High |
| Compound C | P. aeruginosa | Low |
Computational Studies
Recent advances in computational chemistry have allowed researchers to perform molecular docking studies to predict the binding affinity of quinoline derivatives to various biological targets. These studies help in understanding the interaction between the compound and target proteins at the molecular level, aiding in the rational design of more potent derivatives .
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2-(3,5-dimethylphenoxy)quinoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The biological and physicochemical properties of quinoline derivatives are heavily influenced by substituent patterns. Below is a comparative analysis of key analogs:
Key Observations :
- Electron Effects : The 4-chlorophenyl group (electron-withdrawing) in the target compound contrasts with methoxy groups (electron-donating) in analogs like 4k and , which may alter reactivity in electrophilic substitution or binding interactions.
- Bioactivity Modulation : Chalcone-containing analogs (e.g., ) exhibit π-π stacking interactions due to their planar structure, a feature absent in the target compound but critical for DNA intercalation or enzyme inhibition.
Key Observations :
Physicochemical and Pharmacokinetic Properties
Predicted or experimental data for select compounds:
*Predicted based on substituent lipophilicity (3,5-dimethylphenoxy ≈ +2.1 LogP increment ).
Key Observations :
- Lipophilicity : The target compound’s high LogP suggests strong membrane permeability but poor aqueous solubility, a trade-off critical for oral bioavailability.
- Metabolic Stability : Methyl groups in the target compound may resist oxidative metabolism better than methoxy groups in , which are prone to demethylation.
Biological Activity
3-(4-Chlorophenyl)-2-(3,5-dimethylphenoxy)quinoline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its potential as an antimicrobial, antiviral, and anticancer agent, supported by various research findings and case studies.
Overview of Biological Activities
The compound exhibits several promising biological activities:
- Antimicrobial Activity : Studies indicate that derivatives of quinoline, including this compound, show moderate to significant antimicrobial properties against various pathogens.
- Antiviral Activity : Research has highlighted its potential effectiveness against viral infections, particularly in the context of SARS-CoV-2.
- Anticancer Properties : The compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms of action.
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. It may inhibit enzymes involved in cell proliferation or modulate receptor activity, leading to its anticancer effects. This is particularly relevant in the context of targeting pathways implicated in tumor growth and metastasis.
Antimicrobial Activity
A study evaluating various quinoline derivatives found that compounds similar to this compound exhibited notable antifungal activity against strains such as Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MICs) were reported to be significantly lower than those of standard antifungal agents, suggesting a potential for development into new therapeutic agents .
Antiviral Activity
In silico studies have suggested that the compound could act as an inhibitor of the SARS-CoV-2 protease. Molecular docking simulations revealed strong binding affinities, indicating that it may prevent the virus from replicating within host cells. This positions it as a candidate for further development in antiviral therapies .
Anticancer Properties
Recent studies have revealed that this compound has significant cytotoxic effects on various cancer cell lines. For instance:
- Caco-2 (Colorectal Cancer) : IC50 values indicated potent inhibition of cell growth.
- MCF-7 (Breast Cancer) : The compound demonstrated substantial antiproliferative activity.
The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
Data Table of Biological Activities
Q & A
Basic: What are the common synthetic routes for 3-(4-Chlorophenyl)-2-(3,5-dimethylphenoxy)quinoline, and how can reaction efficiency be optimized?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A microwave-assisted synthesis approach is often employed to enhance reaction rates and yields by leveraging rapid, uniform heating. For example, microwave irradiation at 100–120°C for 20–30 minutes in a polar aprotic solvent (e.g., DMF) with a palladium catalyst can achieve yields of 60–80% . Optimization involves adjusting microwave power, solvent choice, and catalyst loading. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
Advanced: How can crystallographic data resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL or WinGX is critical for resolving bond angles, torsion angles, and intermolecular interactions. For instance, SHELXL refines anisotropic displacement parameters to confirm the dihedral angle between the quinoline core and substituted phenyl rings (e.g., 48.1° in a related quinoline carboxylate ). Weak interactions (e.g., C–H···O) can be visualized using ORTEP , aiding in understanding packing motifs . Advanced users should cross-validate refinement results with density functional theory (DFT) calculations to address discrepancies in electron density maps .
Basic: What pharmacological assays are used to evaluate the anticancer potential of this compound?
The MTT assay is standard for assessing cytotoxicity. For example, quinoline derivatives with IC₅₀ values <10 μM against MCF-7 breast cancer cells are considered potent . Apoptosis is confirmed via flow cytometry (Annexin V/PI staining) and caspase-3 activation assays. Dose-response curves (0.1–100 μM) and triplicate experiments ensure reproducibility .
Advanced: How do substitution patterns on the quinoline core influence bioactivity?
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -Cl at the 4-position of the phenyl ring) enhance cytotoxicity by increasing membrane permeability. Conversely, bulky substituents (e.g., 3,5-dimethylphenoxy) may hinder target binding. Comparative studies with analogs like 2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid (IC₅₀ = 8.31 μM) highlight the importance of substituent position and steric effects . Molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like topoisomerase II .
Basic: What analytical techniques are used for purity and stability assessment?
- HPLC : Reverse-phase C18 column, acetonitrile/water (70:30), UV detection at 254 nm.
- TGA/DSC : Determines thermal stability (decomposition >250°C for most quinoline derivatives ).
- NMR : ¹H and ¹³C spectra confirm regiochemistry; aromatic protons appear at δ 7.2–8.5 ppm .
Advanced: How can conflicting spectral data (e.g., NMR vs. XRD) be reconciled?
Discrepancies between solution-state NMR and solid-state XRD often arise from conformational flexibility. For example, XRD may show a planar quinoline ring, while NMR reveals dynamic puckering in solution. Use variable-temperature NMR to probe rotational barriers, and compare with Mercury -generated XRD packing diagrams to identify crystal-packing forces .
Basic: What safety precautions are required when handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced: What computational methods predict the compound’s reactivity in nucleophilic environments?
Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (FMOs). A small HOMO-LUMO gap (<4 eV) indicates high electrophilicity, making the compound prone to nucleophilic attack at electron-deficient sites (e.g., the quinoline C-2 position) . Solvent effects can be modeled using the Polarizable Continuum Model (PCM) .
Basic: How is the compound’s stability under acidic/basic conditions evaluated?
- Hydrolysis Studies : Incubate in pH 1–13 buffers (37°C, 24 hrs). Monitor degradation via HPLC.
- Oxidative Stability : Expose to H₂O₂ (3%) and track peroxide adducts using LC-MS .
Advanced: What strategies improve bioavailability in preclinical models?
- Lipophilicity Optimization : Introduce fluorine or methyl groups (logP <5) to enhance passive diffusion .
- Prodrug Design : Esterify carboxylic acid groups (e.g., methyl esters) to increase membrane permeability, with enzymatic hydrolysis in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
